1,2,3,3-tetramethyl-3H-indolium
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Overview
Description
1,2,3,3-Tetramethyl-3H-indol-1-ium: is a heterocyclic organic compound with the molecular formula C12H16N . It is a derivative of indole, characterized by the presence of four methyl groups attached to the indole ring. This compound is often used in various chemical and biological applications due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3-Tetramethyl-3H-indol-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,2,3,3-tetramethylindolenine with an alkylating agent such as methyl iodide . The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of 1,2,3,3-Tetramethyl-3H-indol-1-ium often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3-Tetramethyl-3H-indol-1-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides , while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
1,2,3,3-Tetramethyl-3H-indol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-3H-indol-1-ium involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, modulating their activity. The compound’s electronic properties allow it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 1,2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
Comparison: 1,2,3,3-Tetramethyl-3H-indol-1-ium is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and electronic properties. Compared to similar compounds, it exhibits distinct behavior in terms of stability, solubility, and interaction with other molecules .
Properties
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQUHUJZRFFZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868778 |
Source
|
Record name | 1,2,3,3-Tetramethyl-3H-indol-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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